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molecular formula C13H10FNO2 B8539610 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl

4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl

Cat. No. B8539610
M. Wt: 231.22 g/mol
InChI Key: MPMOTVDBEZARNT-UHFFFAOYSA-N
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Patent
US06410539B1

Procedure details

4-Fluorophenylboronic acid (6.72 g; 0.048 mol) was added to a suspension of 2-bromo-4-nitrotoluene (6.9 g; 0.032 mol) and tetrakis(triphenylphosphine) palladium (1.5 g; 1.4 mmol) in DME (90 ml). After addition of aqueous sodium carbonate solution 2M (120 ml), the mixture was refluxed overnight. After extraction with ether and evaporation, the residue was purified by flash chromatography (ethyl acetate/petroleum ether 95/5 to give 2-(4-fluorophenyl)-4-nitrotoluene (6.66 g; 90%).
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Br[C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=1[CH3:21].C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]2[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=2[CH3:21])=[CH:4][CH:3]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
6.72 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
6.9 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
90 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
After extraction
CUSTOM
Type
CUSTOM
Details
with ether and evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (ethyl acetate/petroleum ether 95/5

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(C=CC(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 6.66 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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